![molecular formula C9H13NO B1268121 2-(Benzyloxy)-1-ethanamine CAS No. 38336-04-8](/img/structure/B1268121.png)
2-(Benzyloxy)-1-ethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “2-(Benzyloxy)-1-ethanamine” involves various chemical reactions, including nucleophilic substitution, Grignard reaction, and oxidation processes. For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved by a series of steps starting from 2-chloro-1,1-dimethoxy ethane, showcasing the complexity and versatility of organic synthesis methods in generating such compounds (Shen Liqun, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by various spectroscopic and crystallographic methods. For instance, the crystal structure, TD/DFT calculations, and Hirshfeld surface analysis of a compound synthesized from piperonal revealed the presence of self-assembling supramolecular frameworks formed through hydrogen bonds, C–H···π, and π···π stacking interactions, demonstrating the complex interactions that govern the solid-state organization of these molecules (Yalei Cai et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving “this compound” and similar compounds can exhibit a range of reactivities due to the presence of both the ether and amine functionalities. For example, the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate demonstrate its utility in converting alcohols into benzyl ethers, showcasing the compound's role as an intermediate in synthetic organic chemistry (Kevin W. C. Poon & G. Dudley, 2006).
Scientific Research Applications
Antioxidant and Antimitotic Activities
2-(Benzyloxy)-1-ethanamine has been studied for its potential in pharmaceutical applications. In a research on Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, asymmetric derivatives of this compound demonstrated promising antioxidant and antimitotic activities. These findings suggest its potential in the development of new pharmaceutical compounds with antioxidant properties, aligning with the therapeutic potential of ascorbic acid and the antimitotic properties of methotrexate (Pund et al., 2022).
Synthesis and Reactivity in Organic Chemistry
2-(Benzyloxy)-1-methylpyridinium triflate, a derivative of this compound, is significant in organic chemistry for its ability to convert alcohols into benzyl ethers. This process occurs upon warming and is highlighted for its good to excellent yield, showcasing the compound's utility in synthetic organic chemistry (Poon & Dudley, 2006).
Role in Synthetic Routes
Another derivative, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, is a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. A novel synthetic route utilizing 2-nitrochlorobenzene as the starting material has been developed, demonstrating the chemical's importance in pharmaceutical synthesis (Luo et al., 2008).
Analytical Characterization in Drug Research
This compound derivatives have been analyzed for their hallucinogenic properties in drug research. Analytical characterization of such derivatives has been crucial in understanding their biochemical properties and potential effects as psychoactive substances (Zuba et al., 2013).
Multifunctional Biocide and Corrosion Inhibitor
2-(Decyithio)Ethanamine Hydrochloride, another derivative, acts as a multifunctional biocide in various recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties, highlighting its industrial applications (Walter & Cooke, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular signaling respectively.
Mode of Action
It’s known that benzyloxy compounds can undergo reactions such as the suzuki–miyaura cross-coupling , which involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially influence the interaction of 2-(Benzyloxy)-1-ethanamine with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially affect various metabolic pathways in the cell.
Pharmacokinetics
Similar compounds such as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
Similar compounds have been shown to have effects such as insulin secretion , suggesting potential effects on cellular metabolism and signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound . For instance, changes in pH can affect the protonation state of the compound, potentially influencing its reactivity and interaction with targets.
properties
IUPAC Name |
2-phenylmethoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVVOAKITWCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336448 | |
Record name | 2-(benzyloxy)-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38336-04-8 | |
Record name | 2-(benzyloxy)-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Benzyloxy)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.